

effect of temperature on sodium percarbonate decomposition rate

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Compound of Interest

Compound Name: Sodium percarbonate

Cat. No.: B100135

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Technical Support Center: Sodium Percarbonate Decomposition

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **sodium percarbonate**.

Frequently Asked Questions (FAQs)

Q1: What is the basic thermal decomposition behavior of **sodium percarbonate**?

A1: **Sodium percarbonate** (SPC) is an adduct of sodium carbonate and hydrogen peroxide.^[1] When heated, it decomposes exothermically to sodium carbonate, water, and oxygen.^[2] This process is often observed to occur in multiple stages.^[3] The decomposition is autocatalytic, meaning the products of the decomposition can accelerate the reaction rate.^[2]

Q2: At what temperature does **sodium percarbonate** begin to decompose?

A2: The onset of significant thermal decomposition of **sodium percarbonate** is generally observed at temperatures above 100°C.^[2] For example, one study using differential scanning calorimetry (DSC) at a heating rate of 3°C/min identified the reaction starting at approximately 120°C.^[3] However, self-accelerating decomposition can occur at temperatures as low as 56°C under certain conditions.^[2]

Q3: What are the primary factors that influence the decomposition rate of **sodium percarbonate**?

A3: The primary factors influencing the decomposition rate are:

- Temperature: The rate of decomposition increases significantly with increasing temperature. [\[4\]](#)
- Moisture/Humidity: The presence of water, even atmospheric moisture, can accelerate decomposition. [\[2\]](#)[\[5\]](#) At nearly-saturated humidity, water vapor can enhance thermal decomposition due to the deliquescence of SPC. [\[5\]](#)
- Impurities: The presence of metal ions, such as iron, copper, manganese, and cobalt, can catalyze the decomposition of **sodium percarbonate**.
- pH: High and low pH environments can destabilize **sodium percarbonate**.

Troubleshooting Guide

Issue 1: The observed decomposition rate is faster than anticipated.

- Possible Cause 1: Temperature Control
 - Troubleshooting: Verify the accuracy of your temperature control system. Even minor fluctuations or hotspots in your experimental setup can lead to an accelerated decomposition rate.
- Possible Cause 2: Presence of Contaminants
 - Troubleshooting: Ensure all glassware and equipment are scrupulously clean. Contamination with metal ions or organic materials can catalyze the decomposition. Review the purity of the **sodium percarbonate** sample.
- Possible Cause 3: High Humidity
 - Troubleshooting: Conduct experiments in a controlled, low-humidity environment. If possible, use a dry inert gas purge, such as nitrogen.

Issue 2: Inconsistent or non-reproducible decomposition kinetics are observed between experiments.

- Possible Cause 1: Sample Heterogeneity
 - Troubleshooting: Ensure the **sodium percarbonate** sample is homogeneous. Differences in particle size or the presence of coatings can affect the decomposition kinetics.[6] Consider a consistent sample preparation method.
- Possible Cause 2: Variations in Atmospheric Conditions
 - Troubleshooting: Maintain consistent atmospheric conditions (e.g., humidity, gas flow rate) for all experiments. Even slight variations can impact the decomposition rate.[2]
- Possible Cause 3: Sample Pan Material and Geometry
 - Troubleshooting: Use the same type and size of sample pans for all experiments. The material and geometry of the pan can influence heat transfer to the sample.

Issue 3: A two-step decomposition process is observed in the thermal analysis data (e.g., DSC or TGA).

- Possible Cause: Complex Decomposition Mechanism
 - Explanation: The decomposition of **sodium percarbonate** is known to be a complex, multi-step process.[3][7] The formation of a sodium carbonate product layer on the surface of the crystals can hinder the diffusion of gaseous products, leading to a change in the reaction mechanism and the appearance of multiple steps in the thermal analysis data.[1][7] This is an expected behavior and not necessarily an experimental artifact.

Data Presentation

Table 1: Thermal Decomposition Characteristics of **Sodium Percarbonate** at Various Heating Rates (DSC)[3]

Heating Rate (°C/min)	Onset Temperature (°C)	First Exothermic Peak (Tp1) (°C)	Second Exothermic Peak (Tp2) (°C)
3	~120	135.74	150.37
5	-	139.81	155.26
7	-	142.63	159.12
10	-	146.17	163.88
14	-	149.35	169.33

Table 2: Kinetic Parameters for the Two-Step Thermal Decomposition of **Sodium Percarbonate**[\[3\]](#)[\[8\]](#)

Decomposition Step	Activation Energy (Ea) (kJ/mol)
Step 1	137.22 - 151.80
Step 2	90.21 - 106.41

Table 3: Self-Accelerating Decomposition Temperature (SADT) of **Sodium Percarbonate**[\[3\]](#)[\[8\]](#)

Parameter	Temperature (°C)
TD8 (Time to max reaction rate = 8h)	86.6
TD24 (Time to max reaction rate = 24h)	78.8
SADT	71

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Thermal Hazard Analysis

- Objective: To determine the thermal decomposition profile, including onset temperature and exothermic peaks.
- Apparatus: Differential Scanning Calorimeter (e.g., DSC-40A).[\[3\]](#)

- Procedure:
 - Accurately weigh approximately 5 mg of **sodium percarbonate** into an aluminum crucible. [\[3\]](#)
 - Place the sample crucible and an empty reference crucible into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). [\[3\]](#)
 - Heat the sample at a constant heating rate (e.g., 3, 5, 7, 10, or 14 °C/min) over a desired temperature range (e.g., ambient to 200°C). [\[3\]](#)
 - Record the heat flow as a function of temperature.
 - Analyze the resulting thermogram to determine the onset temperature of decomposition and the temperatures of exothermic peaks.

2. Thermogravimetric Analysis (TGA) for Mass Loss Measurement

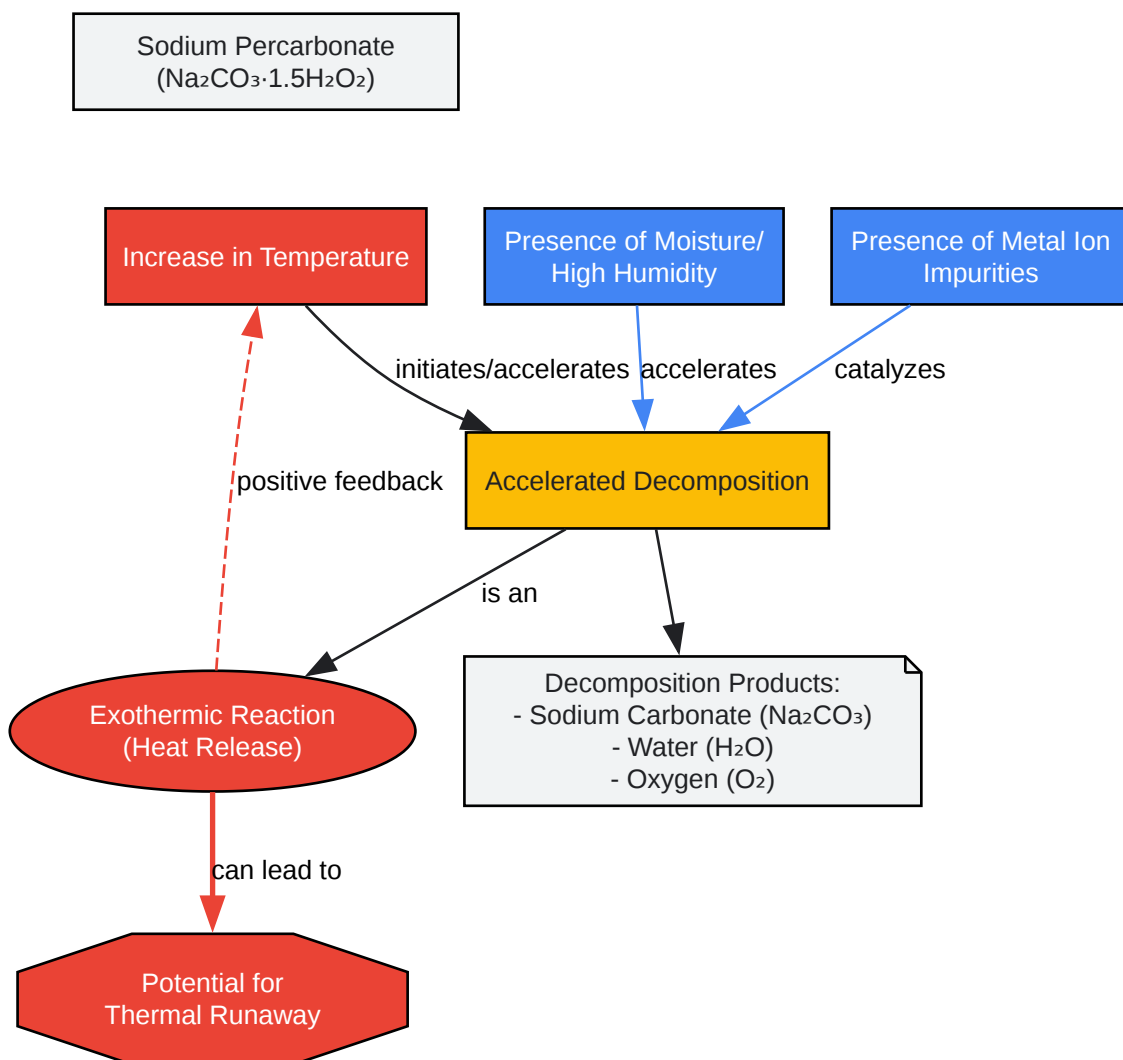
- Objective: To measure the mass loss of **sodium percarbonate** as a function of temperature.
- Apparatus: Thermogravimetric Analyzer (e.g., TGA-50M). [\[9\]](#)
- Procedure:
 - Accurately weigh approximately 5.0 mg of dried **sodium percarbonate** granules into a platinum pan. [\[9\]](#)
 - Place the pan in the TGA furnace.
 - Purge the furnace with flowing nitrogen at a constant rate (e.g., 80 cm³/min). [\[9\]](#)
 - Heat the sample at a controlled rate (e.g., 10 K/min) to the desired final temperature. [\[9\]](#)
 - Record the sample mass as a function of temperature.

- The resulting TGA curve will show the temperature ranges over which mass loss occurs, corresponding to the release of water and oxygen.

3. Isothermal Microcalorimetry for Stability Testing

- Objective: To assess the long-term stability of **sodium percarbonate** under isothermal conditions.
- Apparatus: Isothermal Microcalorimeter (e.g., 2277 Thermal Activity Monitor).[\[4\]](#)
- Procedure:
 - Set the calorimeter to the desired isothermal temperature (e.g., 40°C).[\[4\]](#)
 - Load a known mass of **sodium percarbonate** (e.g., 2 g) into a disposable ampoule.[\[4\]](#)
 - Seal the ampoule and place it in the calorimeter. Use an empty ampoule as a reference.[\[4\]](#)
 - Allow the system to reach thermal equilibrium (approximately 30 minutes).[\[4\]](#)
 - Collect heat flow data at regular intervals (e.g., every 60 seconds) for an extended period (e.g., 48 hours).[\[4\]](#)
 - The resulting data provides a measure of the heat produced by the decomposition reaction over time, indicating the sample's stability.

Mandatory Visualization



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Caption: Factors influencing **sodium percarbonate** decomposition.

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